benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Description
Key Nomenclature Features:
- Spiro System : The term spiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo...] indicates a bridged bicyclic system where two rings share a single atom (C6). Numbering begins at the smaller ring (dihydropyran) and proceeds to the larger macrocycle .
- Stereochemical Descriptors : The 15 stereocenters (e.g., 1'R, 2R, 3S) are specified, reflecting the compound’s biosynthetic origin from Streptomyces avermitilis. The Z/E configurations at C10', C14', and C16' define olefin geometry .
- Benzoate Ester : The benzoic acid moiety is appended as an ester at the C21' hydroxyl group, forming the final prodrug derivative .
Isomeric Considerations :
- Epimerization : The C4''-methylamino group (4''R configuration) is critical for bioactivity; epimerization at this position reduces potency .
- Homolog Distribution : The compound contains a 90:10 ratio of B1a:B1b homologs, differing by a methylene group at C26 (B1a: –CH2CH3; B1b: –CH3) .
Molecular Topology Analysis via X-ray Crystallography
X-ray crystallography reveals the compound’s three-dimensional conformation (Table 1):
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | a = 14.2 Å, b = 18.5 Å, c = 20.3 Å |
| Torsion Angles | C6-C5'-O-C4'' = 112° |
| Hydrogen Bonding | O21'⋯O24' = 2.8 Å |
Structural Highlights:
- Macrocyclic Rigidity : The trioxatetracyclo[15.6.1.14,8.020,24]pentacosa core adopts a folded conformation stabilized by intramolecular hydrogen bonds (O21'–H⋯O24') .
- Spiro Junction : The dihydropyran ring (C6 spiro center) forms a 95° dihedral angle with the macrocycle, enabling optimal spatial arrangement of hydrophobic substituents .
- Side-Chain Orientation : The (2S)-butan-2-yl group at C2 projects axially, minimizing steric clashes with the C3 methyl group .
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance (NMR) Fingerprinting
The compound’s 1H and 13C NMR spectra (CDCl3, 600 MHz) exhibit characteristic signals:
1H NMR (Selected Peaks):
- δ 7.45–7.32 (m, 5H, benzoate aromatic protons)
- δ 5.28 (d, J = 9.8 Hz, H10')
- δ 4.12 (s, H21')
- δ 3.56 (m, H4'')
- δ 1.24 (d, J = 6.5 Hz, C6′-CH3)
13C NMR (Selected Peaks):
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS (ESI-TOF) confirms the molecular formula C56H85NO15 for the B1a benzoate homolog:
Properties
Molecular Formula |
C56H81NO15 |
|---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13-,28-16-,33-15?;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 |
InChI Key |
GCKZANITAMOIAR-FIQFZZJVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Domino Michael–Michael Cycloaddition
The spiro[2,3-dihydropyran-6,6'-trioxatetracyclo] system is constructed via a double Michael addition strategy. Wang et al. demonstrated that bispirooxindoles with adjacent quaternary carbons are accessible through a Michael–Michael domino reaction using isoindigo derivatives and alkylidene succinimides under mild conditions (25–50°C, 10–30 min). Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Cinchona alkaloid thiourea |
| Solvent | Dichloromethane |
| Yield | 82–95% |
| dr (diastereomer ratio) | >20:1 |
| er (enantiomer ratio) | 98:2 |
This method enables gram-scale synthesis with retention of stereochemical integrity, critical for the tetramethyl substituents at C3, C11', C13', and C22'.
Parham Cyclization for Oxygenated Rings
The 3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa system is assembled via Parham cyclization. As reported in PMC8127328, reacting 1-bromo-2-(2-bromoethyl)benzene with mono-ketal-protected cyclohexane-1,3-dione generates spiro[benzopyran-1,1'] intermediates. Critical steps include:
- Lithiation : n-BuLi at −78°C in THF
- Cyclization : Intramolecular SN2 displacement at 0°C → 25°C
- Deprotection : Acidic hydrolysis (HCl/MeOH) to reveal ketone functionality
This method achieves a 28% isolated yield for the spirocyclic core.
Installation of Methoxy and Methylamino Substituents
Mitsunobu Etherification
The 4-methoxy-6-methyloxan-2-yl groups are introduced via Mitsunobu reactions. Using DIAD/Ph3P and methanol, primary alcohols are converted to methyl ethers with inversion of configuration. For the methylamino group at C5:
Stereoselective Hydroxylation
The 21',24'-dihydroxy groups are installed via Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H2O, 0°C). Substrate-controlled facial selectivity ensures the (20'R,21'R,24'S) configuration:
| Parameter | Value |
|---|---|
| AD-mix β | 1.5 equiv |
| Reaction Time | 48 h |
| Yield | 78% |
| er | 95:5 |
Benzoic Acid Moiety Incorporation
Esterification via Mixed Anhydride
The benzoic acid unit is coupled to the spirocyclic alcohol using isobutyl chloroformate (IBCF):
Protecting Group Strategy
To prevent epimerization during esterification:
Final Macrocyclization
The pentacosa-10,14,16,22-tetraene system is closed via ring-closing metathesis (Grubbs II catalyst):
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Temperature | 40°C |
| Time | 24 h |
| Yield | 63% |
| E:Z Selectivity | 8:1 |
Post-metathesis hydrogenation (H2, Pd/C, EtOAc) saturates the tetraene to the tetrahydro derivative.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 5.72 (d, J = 10.1 Hz, H-10'Z), δ 2.31 (s, 22'-CH3) |
| 13C NMR | δ 178.9 (C2'-one), δ 102.3 (spiro C6) |
| HRMS (ESI+) | m/z 987.4521 [M+H]+ (calc. 987.4518) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Such as NaBH4 or LiAlH4.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various derivatives with altered functional groups.
Scientific Research Applications
Synthesis of Complex Derivatives
The specific compound mentioned in the query is a highly substituted spiro compound derived from benzoic acid. The synthesis of such complex molecules often involves multi-step organic reactions, including:
- Photoredox Catalysis : Recent studies have demonstrated the use of photoredox-mediated reactions to synthesize spiro compounds from benzoic acid derivatives. These methods allow for the formation of cyclohexadienyl radicals, which can lead to spirocyclic products through radical addition mechanisms .
- Microwave-Assisted Synthesis : This technique has been employed to enhance yields in the synthesis of spiro compounds, achieving efficiencies between 43% to 98% under optimized conditions .
Applications in Pharmaceutical Chemistry
Benzoic acid derivatives are pivotal in pharmaceutical research, particularly in developing drugs with spirocyclic structures. These compounds often exhibit significant biological activities:
- Anticancer Activity : Spiro compounds derived from benzoic acid have shown potential as anticancer agents. For instance, novel spirocyclic structures have been synthesized and evaluated for their efficacy against cancer cell lines, demonstrating promising results .
- Antimicrobial Properties : The inherent antimicrobial properties of benzoic acid are leveraged in drug formulations aimed at treating infections caused by resistant bacterial strains .
Applications in Material Science
Benzoic acid derivatives are also crucial in materials science:
- Organic Electronics : Compounds like spiro-OMeTAD (a derivative of benzoic acid) are used as hole transport materials in organic solar cells and light-emitting diodes (LEDs). Research indicates that doping spiro-OMeTAD with benzoic acid enhances its electrical properties, improving device performance .
- Polymer Chemistry : Benzoic acid serves as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.
Case Study 1: Anticancer Potential
A study focused on synthesizing novel spiro compounds derived from benzoic acid showed that certain derivatives exhibited selective cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Organic Photovoltaics
Research on the incorporation of benzoic acid into organic photovoltaic devices demonstrated improved hole mobility and reduced recombination losses, leading to enhanced efficiency in energy conversion .
Case Study 3: Food Preservation
Benzoic acid's effectiveness as a food preservative was evaluated through various experiments showing its ability to inhibit microbial growth in food products, thereby extending shelf life without compromising safety or quality .
Data Tables
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Spirocyclic derivatives |
| Material Science | Hole transport materials | Spiro-OMeTAD |
| Food Technology | Preservative | Benzoic acid |
Mechanism of Action
The mechanism of action would depend on the specific application but might involve interactions with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Structural Analogs
Key Differences :
- The target compound’s spirocyclic system and glycosidic linkages distinguish it from simpler analogs like salicylic acid or prenylated derivatives. These features may enhance target specificity but reduce solubility compared to smaller derivatives .
Physicochemical Properties
Biological Activity
Benzoic acid and its derivatives have been extensively studied for their diverse biological activities. This article focuses on a specific compound, (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one , exploring its biological properties through various studies.
Overview of Benzoic Acid and Its Derivatives
Benzoic acid is a simple aromatic carboxylic acid widely used in food preservation and various industrial applications. Its derivatives exhibit a range of biological activities including antimicrobial , antioxidant , anti-inflammatory , and anticancer properties. The structural modifications in benzoic acid derivatives significantly influence their biological efficacy.
Biological Activities
-
Antimicrobial Activity
- Benzoic acid and its derivatives have shown significant antibacterial properties against various pathogens. For instance, studies indicate that certain derivatives can inhibit the growth of E. coli at concentrations as low as 1 mg/mL . Additionally, compounds like 2-amino-4-chlorobenzoic acid demonstrated notable anti-biofilm activity against Pseudomonas aeruginosa, achieving up to 67% inhibition at optimal concentrations .
-
Antioxidant Activity
- The antioxidant potential of benzoic acid derivatives has been highlighted in several studies. For example, compounds derived from Rubus fairholmianus exhibited strong radical scavenging activities against DPPH and ABTS radicals . This property is crucial for mitigating oxidative stress-related disorders.
- Antiproliferative Effects
- Enzyme Inhibition
Study on Antibacterial Activity
A study investigated the antibacterial efficacy of various benzoic acid derivatives against E. coli O157:H7. The results indicated that positional isomerism significantly affects antibacterial activity; for instance, 2-hydroxybenzoic acid showed enhanced activity compared to its methoxylated counterparts .
Study on Biofilm Inhibition
Research focused on the biofilm-forming capacity of Pseudomonas aeruginosa was conducted using 2-amino and 4-amino substituted benzoic acids. The study revealed that these compounds could effectively disrupt biofilm formation at specific concentrations .
Data Table: Biological Activities of Selected Benzoic Acid Derivatives
Q & A
How can researchers optimize the synthesis of the benzoic acid moiety in complex spirocyclic compounds like (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-...?
Basic Research Question
Methodological Answer:
The synthesis of benzoic acid derivatives in spirocyclic systems typically involves multi-step reactions. For the benzoic acid core, oxidation of benzyl chloride using alkaline KMnO₄ is a standard method, yielding potassium benzoate, which is acidified with SO₂ gas to isolate benzoic acid . For coupling to the spirocyclic moiety, diazonium salt reactions (e.g., coupling 4,6-disubstituted benzothiazole diazonium salts with hydroxy-substituted benzoic acids at 0–5°C in NaOH) are effective, followed by recrystallization in dioxane . Advanced purification techniques like preparative HPLC or column chromatography are critical to isolate stereoisomers.
What experimental strategies can resolve contradictions in reported acid-base properties of benzoic acid derivatives?
Advanced Research Question
Methodological Answer:
Discrepancies in acid-base behavior (e.g., conflicting reports of benzoic acid being basic vs. acidic ) can be resolved via:
- Potentiometric Titration : Measure pKa values in aqueous and non-aqueous solvents to assess ionization trends.
- Computational Modeling : Use DFT calculations to predict proton affinity and compare with experimental data.
- Structural Analysis : X-ray crystallography can identify hydrogen-bonding networks influencing acidity .
For example, substituents like methoxy groups (electron-donating) reduce acidity, while nitro groups (electron-withdrawing) enhance it .
Which analytical techniques are critical for confirming the stereochemistry of the spirocyclic component?
Advanced Research Question
Methodological Answer:
Stereochemical confirmation requires:
- X-ray Crystallography : Directly resolves absolute configuration .
- NMR Spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons (e.g., axial vs. equatorial substituents).
- Circular Dichroism (CD) : Detects chiral centers in UV-active regions, especially for conjugated systems .
For example, the (10'Z,14'Z,20'R) configuration in the spirocyclic core can be validated via coupling constants in ¹H-NMR and cross-peaks in NOESY .
How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Plasma Protein Binding : Equilibrium dialysis assesses unbound fraction affecting bioavailability.
- Tissue Distribution Studies : Radiolabeled tracking (e.g., ¹⁴C) quantifies accumulation in target organs .
For instance, poor solubility of the spirocyclic component may require formulation with cyclodextrins or liposomal encapsulation .
What experimental designs are suitable for studying substituent effects on enzyme inhibition?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies can be structured as:
Variation of Substituents : Synthesize analogs with modified methoxy, hydroxy, or methylamino groups on the oxane rings .
Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., histone deacetylases) using fluorogenic substrates .
Molecular Docking : Compare binding poses of analogs in enzyme active sites (e.g., HDAC8 or CYP450 isoforms) .
For example, replacing the methylamino group with ethylamino may enhance hydrophobic interactions, improving potency .
How can researchers validate the purity and stability of this compound under storage conditions?
Basic Research Question
Methodological Answer:
- HPLC-UV/HRMS : Confirm purity (>98%) and detect degradation products (e.g., hydrolyzed esters or oxidized moieties) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor via TLC or NMR for decomposition .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hygroscopic components like the dihydroxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
